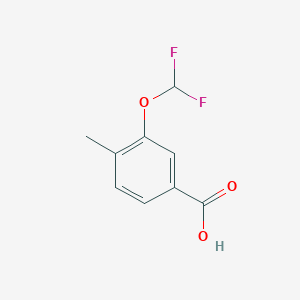
3-(Difluoromethoxy)-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-4-methylbenzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It is characterized by a benzoic acid core structure with a difluoromethoxy group (-OCHF2) and a methyl group (-CH3) as substituents on the aromatic ring. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of halogenated benzoic acids can be complex, involving multiple steps and functional group transformations. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid involves starting from a tetrafluorobenzoate and proceeding through several steps including halogenation and hydrolysis . Similarly, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from a chlorodifluorobenzoic acid precursor involves nitration, esterification, reduction, diazotization, and hydrolysis, achieving a 70% overall yield . These methods suggest that the synthesis of this compound would likely involve careful selection of starting materials and protection-deprotection strategies to introduce the difluoromethoxy and methyl groups at the desired positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often confirmed using techniques such as FTIR, NMR, MS, and X-ray crystallography. For example, the structure of 4-chloro-2,3,5-trifluorobenzoic acid was established using FTIR, NMR, MS, and elemental analysis . Similarly, the molecular structure and conformational properties of a series of thiourea derivatives were determined by X-ray single crystal diffraction . These techniques would also be applicable to determine the molecular structure of this compound, ensuring the correct placement of substituents and the overall molecular conformation.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives is influenced by the substituents on the aromatic ring. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the carboxylic acid group and its participation in chemical reactions. The papers provided do not detail specific reactions of this compound, but studies on similar compounds, such as the molecular recognition study involving 3,5-dihydroxybenzoic acid and its derivatives, show how functional groups participate in hydrogen bonding and recognition processes . These insights can be extrapolated to predict the reactivity of this compound in forming supramolecular assemblies or participating in chemical syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are also influenced by their substituents. While the papers do not provide data on this compound, they do describe the characterization of similar compounds. For instance, the vibrational spectral characteristics of a series of thiourea derivatives were studied using FT-IR and Raman spectroscopy, complemented by quantum chemical calculations . These methods can be used to predict the vibrational spectra of this compound and to infer its physical properties.
Scientific Research Applications
Electrochemistry and Ionic Liquids
The electrochemical behavior of ionic liquids containing fluorinated compounds, like 3-(Difluoromethoxy)-4-methylbenzoic acid, has been extensively studied. For instance, research has shown that certain fluorinated ionic liquids can undergo electrochemical transformations, yielding various products at the anode and cathode, which can be pivotal for applications in energy storage and conversion technologies (Li Xiao & K. Johnson, 2003).
Polymer Science
The fluorine substituents in compounds like this compound influence the polymerization process and the properties of the resulting polymers. A study demonstrated that perfluoro-2-methylene-1,3-dioxolane, a related compound, could be polymerized to produce materials with exceptional chemical resistance and thermal stability, beneficial for creating durable and high-performance polymeric materials (Y. Okamoto et al., 2007).
Liquid Crystals
The orientation of fluorine atoms significantly affects the optical properties of liquid crystals, which is essential for the development of displays and optical devices. Investigations into difluorophenylazophenyl benzoates, compounds with structural similarities to this compound, have revealed their potential in creating materials with desirable phase transitions and optical characteristics (A. A. Zaki et al., 2018).
Organic Synthesis
In organic synthesis, the difluoromethylation process, which involves compounds like this compound, is crucial for introducing fluorine atoms into molecules, significantly affecting their chemical properties and biological activity. A practical difluoromethylation protocol has been developed, demonstrating the compound's utility in synthesizing fluorinated molecules safely and efficiently (Jeffrey B. Sperry & Karen Sutherland, 2011).
Chemical Sensors
Fluorinated compounds, including this compound, play a significant role in the development of chemical sensors due to their unique electronic and structural properties. The fluorine magnetic resonance studies of fluorine-substituted benzoyl chymotrypsins have provided insights into the interaction mechanisms of fluorinated molecules with biological targets, which can be applied in designing sensitive and selective sensors (J. W. Amshey & M. L. Bender, 1983).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethoxy)-4-methylbenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .
Mode of Action
This compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the structure and integrity of tissues . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . By inhibiting this pathway, this compound prevents the excessive deposition of extracellular matrix components, thereby playing a role in mitigating fibrosis .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its therapeutic effects, such as improving lung function and reducing lung inflammation and fibrosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of protein expression involved in EMT, reduction of Smad2/3 phosphorylation levels, and the increase in E-cadherin expression . These effects lead to improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .
Action Environment
It’s worth noting that the compound’s effectiveness in reducing pulmonary fibrosis suggests that it may be robust against various environmental factors within the body .
properties
IUPAC Name |
3-(difluoromethoxy)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-5-2-3-6(8(12)13)4-7(5)14-9(10)11/h2-4,9H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFLMTHEUHPHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

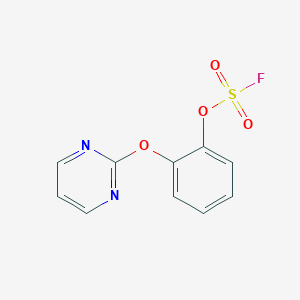
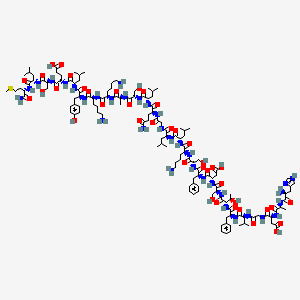
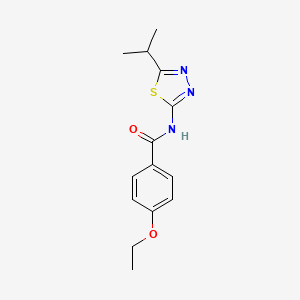
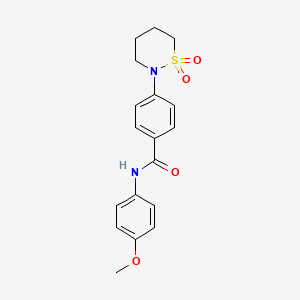
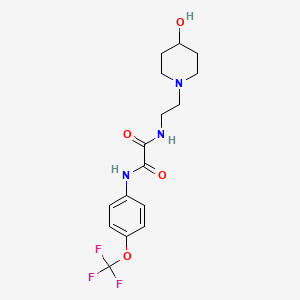
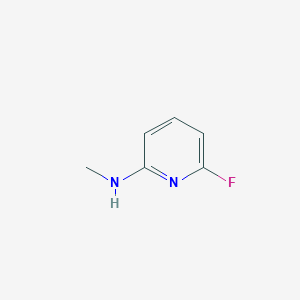
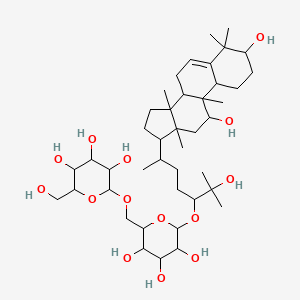
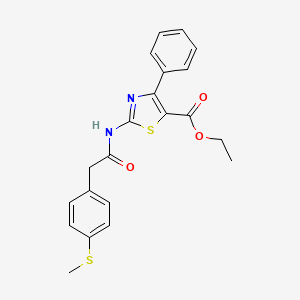
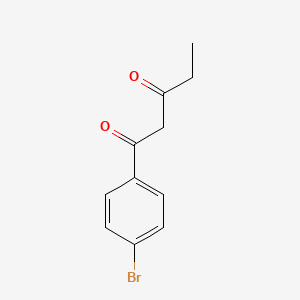
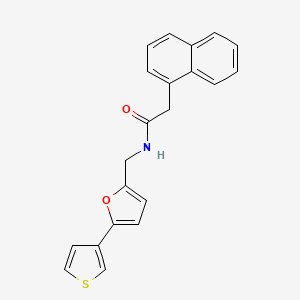
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554306.png)
![N-(sec-butyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554307.png)
![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2554309.png)
![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)